molecular formula C11H15ClN2O B1411079 4-(2-Oxo-butyl)-benzamidine hydrochloride CAS No. 2206426-74-4

4-(2-Oxo-butyl)-benzamidine hydrochloride

Cat. No.: B1411079
CAS No.: 2206426-74-4
M. Wt: 226.7 g/mol
InChI Key: JHFDRJIHINQMEW-UHFFFAOYSA-N
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Description

4-(2-Oxo-butyl)-benzamidine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a benzamidine group attached to a 2-oxo-butyl chain, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-butyl)-benzamidine hydrochloride typically involves the reaction of benzamidine with a 2-oxo-butyl precursor under specific conditions. One common method is the aldol condensation of glyoxylic acid with methyl ketone derivatives, which can be facilitated by microwave-assisted techniques . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies, such as flow chemistry and metal-catalyzed reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-butyl)-benzamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Oxo-butyl)-benzamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-butyl)-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-butyl)-benzamidine hydrochloride is unique due to its combination of the benzamidine group and the 2-oxo-butyl chain. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-oxobutyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-2-10(14)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,2,7H2,1H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDRJIHINQMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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